molecular formula C13H18O4 B13974162 Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate

Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate

Cat. No.: B13974162
M. Wt: 238.28 g/mol
InChI Key: VICWNKHKILNAGR-UHFFFAOYSA-N
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Description

Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate is an organic compound with the molecular formula C13H18O4 It is a methyl ester derivative of pentenoic acid, featuring a cyclohexyl ring substituted with two oxo groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate typically involves the esterification of 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(1-Methyl-2,6-dioxocyclohexyl)pent-2-enoate: Similar in structure but may differ in the position or nature of substituents.

    2,2-Dimethylhex-5-enoic acid methyl ester: Another ester derivative with a different carbon chain length and substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both oxo and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 5-(1-methyl-2,6-dioxocyclohexyl)pent-2-enoate

InChI

InChI=1S/C13H18O4/c1-13(9-4-3-8-12(16)17-2)10(14)6-5-7-11(13)15/h3,8H,4-7,9H2,1-2H3

InChI Key

VICWNKHKILNAGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCC1=O)CCC=CC(=O)OC

Origin of Product

United States

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